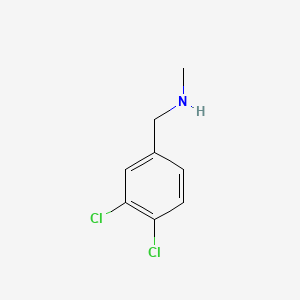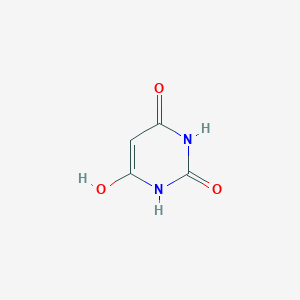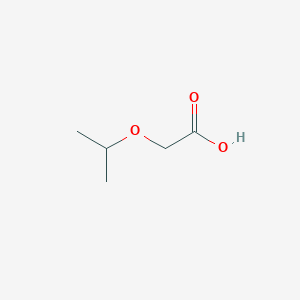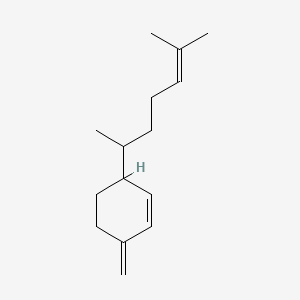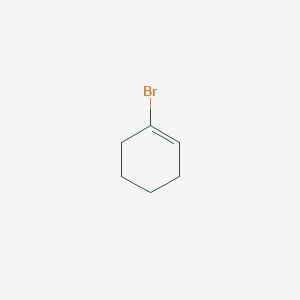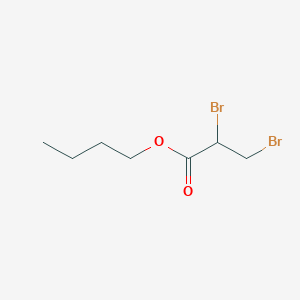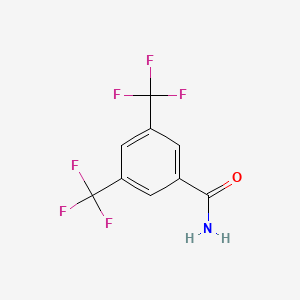
3-Fluorophénéthylamine
Vue d'ensemble
Description
3-Fluorophenethylamine is an organic compound with the molecular formula C8H10FN. It is a derivative of phenethylamine, where a hydrogen atom on the benzene ring is replaced by a fluorine atom at the third position.
Applications De Recherche Scientifique
3-Fluorophenethylamine has several applications in scientific research:
Mécanisme D'action
Target of Action
3-Fluorophenethylamine is a chemical compound with the formula C8H10FN The primary targets and their roles are not explicitly mentioned in the available resources
Mode of Action
It is known that it can be used in the synthesis of various compounds , but the specific interactions with its targets and the resulting changes are not clearly understood. More comprehensive studies are needed to elucidate these mechanisms.
Biochemical Pathways
It’s known that it can be used in the synthesis of various compounds , which suggests it may play a role in certain biochemical reactions.
Result of Action
It’s known that it can be used in the synthesis of various compounds , suggesting it may have certain effects at the molecular and cellular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Fluorophenethylamine can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-fluoronitrobenzene with ethylamine, followed by reduction of the nitro group to an amine . Another method involves the reduction of 3-fluorophenylacetonitrile using lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the synthesis of 3-fluorophenethylamine often involves the catalytic hydrogenation of 3-fluorophenylacetonitrile. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: 3-Fluorophenethylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Fluoroacetophenone.
Reduction: 3-Fluorophenylethanol.
Substitution: Various halogenated derivatives.
Comparaison Avec Des Composés Similaires
- 2-Fluorophenethylamine
- 4-Fluorophenethylamine
- Phenethylamine
Comparison: 3-Fluorophenethylamine is unique due to the position of the fluorine atom on the benzene ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its 2- and 4-fluoro counterparts . For example, the 3-fluoro derivative may have different binding affinities for certain receptors, leading to distinct pharmacological profiles .
Propriétés
IUPAC Name |
2-(3-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCVZEYHEFAWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336462 | |
| Record name | 3-Fluorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404-70-6 | |
| Record name | 3-Fluorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Fluorophenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of m-F-PEA contribute to improved charge transport in 2D/3D perovskite solar cells compared to other organic spacers like butylamine (BA)?
A1: The research paper highlights that the rigid molecular structure of m-F-PEA leads to weaker exciton-phonon interactions in 2D perovskite films compared to BA. [] Exciton-phonon interactions, essentially the coupling between light-generated excitons and lattice vibrations, can hinder efficient charge transport. Weaker interactions, facilitated by the rigid m-F-PEA, translate to improved carrier diffusion within the 2D perovskite layer. This enhanced diffusion allows charges to reach the interface with the 3D perovskite layer and contribute to current generation more efficiently. Consequently, 2D/3D perovskite solar cells treated with m-F-PEA exhibit higher fill factors and potentially better overall performance compared to those treated with BA, especially as the concentration of the 2D perovskite passivation layer increases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amine](/img/structure/B1297807.png)
